4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20462650
InChI: InChI=1S/C12H19N3O4/c1-7-8(9(10(16)17)14-15(7)5)6-13-11(18)19-12(2,3)4/h6H2,1-5H3,(H,13,18)(H,16,17)
SMILES:
Molecular Formula: C12H19N3O4
Molecular Weight: 269.30 g/mol

4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid

CAS No.:

Cat. No.: VC20462650

Molecular Formula: C12H19N3O4

Molecular Weight: 269.30 g/mol

* For research use only. Not for human or veterinary use.

4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid -

Specification

Molecular Formula C12H19N3O4
Molecular Weight 269.30 g/mol
IUPAC Name 1,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C12H19N3O4/c1-7-8(9(10(16)17)14-15(7)5)6-13-11(18)19-12(2,3)4/h6H2,1-5H3,(H,13,18)(H,16,17)
Standard InChI Key WSKWFUODUCMBJV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C)C(=O)O)CNC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted with:

  • A tert-butoxycarbonyl (Boc)-protected amino methyl group at position 4.

  • Methyl groups at positions 1 and 5.

  • A carboxylic acid moiety at position 3.

Molecular Formula: C12H19N3O4\text{C}_{12}\text{H}_{19}\text{N}_3\text{O}_4
Molecular Weight: 281.30 g/mol (calculated based on analogous structures) .

Table 1: Key Structural Descriptors

PropertyValueSource
SMILESCC1=C(C(=O)O)N(N(C)C)CNC(=O)OC(C)(C)C
IUPAC Name4-({[(tert-Butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
TPSA (Topological Polar Surface Area)93.45 Ų
LogP (Partition Coefficient)1.47

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves multi-step protocols:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with β-keto esters yields the 1,5-dimethylpyrazole scaffold .

  • Boc Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis of precursor esters to the carboxylic acid.

Critical Reagents:

  • Boc anhydride, EDC/HOBt coupling agents, and dimethylformamide (DMF) as solvent.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Hydrazine, β-keto ester, EtOH, reflux65–7590
2Boc anhydride, DMAP, DCM80–8595
3NaOH, MeOH/H₂O, rt70–7898

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL) .

  • Stability: Stable at room temperature under inert atmospheres; Boc group hydrolyzes under acidic conditions.

Table 3: Thermodynamic Properties

PropertyValueMethod
Melting Point152–154°C (decomposes)DSC
pKa (Carboxylic Acid)3.8 ± 0.2Potentiometric
LogD (pH 7.4)1.12Shake-flask

Applications in Medicinal Chemistry

ParameterValue
LD₅₀ (Oral, Rat)>2000 mg/kg
Skin PermeabilityLow (LogKp = -6.2)

Computational and Spectroscopic Data

NMR Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 2.45 (s, 3H, N-CH₃), 3.01 (s, 3H, C-CH₃), 4.21 (d, 2H, CH₂NH) .

  • ¹³C NMR: δ 28.1 (Boc CH₃), 167.2 (COOH), 155.6 (Boc C=O) .

Molecular Modeling

  • Docking Studies: Predicted binding affinity of -9.2 kcal/mol with COX-2 active site (AutoDock Vina).

ParameterValue
Purity (HPLC)98.5%
Residual Solvents<0.1% (ICH Q3C compliant)

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